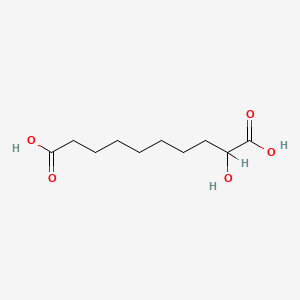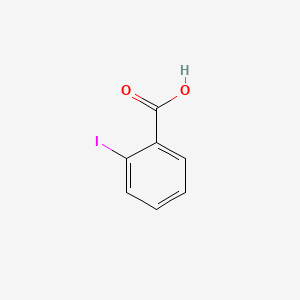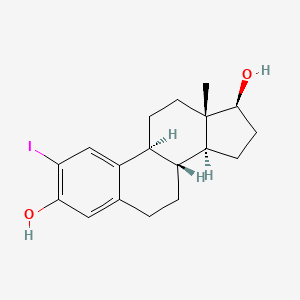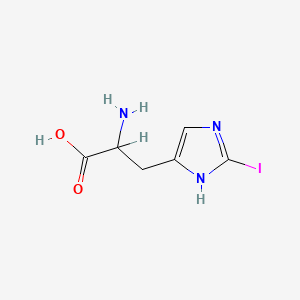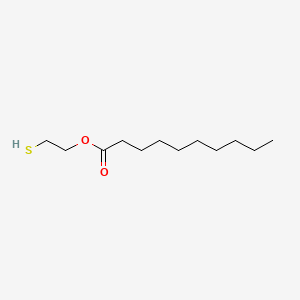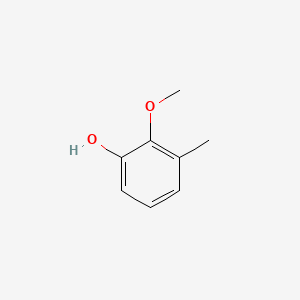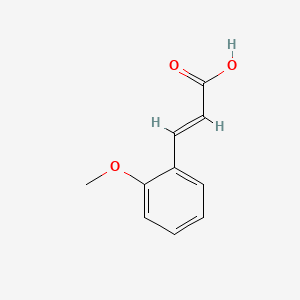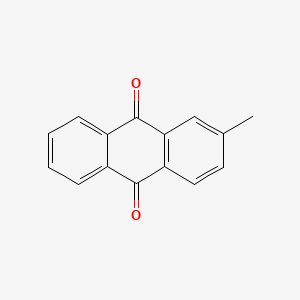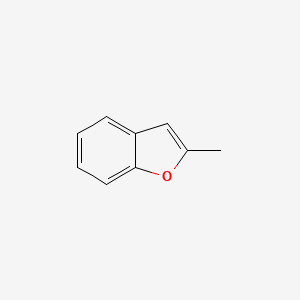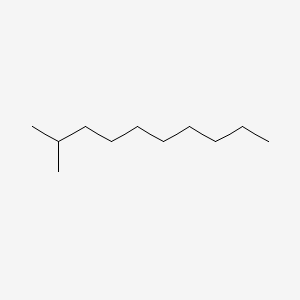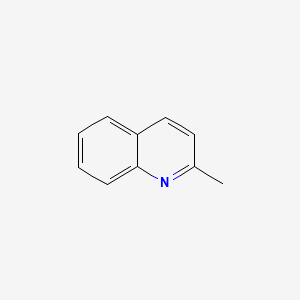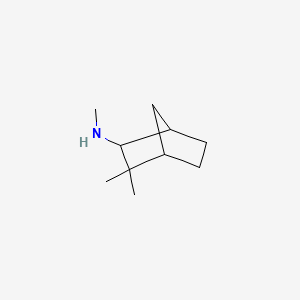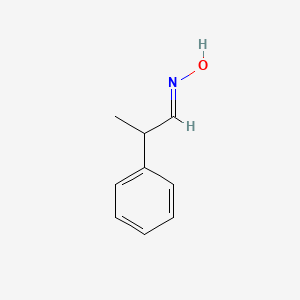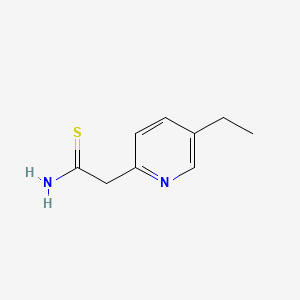
5,6,7,8-Tetrahydro-8-deazahomofolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-8-deazahomofolic acid is a potential inhibitors of thymidylate synthase (TS) and other folate related enzymes.
Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Synthesis and Enzyme Inhibition : The synthesis of 8-deazahomofolic acid and its tetrahydro derivative has been achieved. These compounds have shown modest growth inhibition in certain bacteria and L1210 cells, and were found to be weak inhibitors of various enzymes including thymidylate synthase and dihydrofolate reductase (Degraw et al., 1988).
Antitumor Activity : 5-deaza-5,6,7,8-tetrahydrofolic acid and its N10-substituted analogues exhibit potent growth inhibition against leukemic cells and show substantial antitumor activity against murine solid tumors (Taylor et al., 1989).
New Synthesis Approaches : A new synthesis of 8-deazafolic acid and the preparation of some 5,6,7,8-tetrahydro derivatives have been developed. These compounds showed cytotoxicity to cultured cells and were tested as inhibitors of bovine dihydrofolic reductase (Temple et al., 1981).
Specific Compound Evaluations
N alpha-(5-deaza-5,6,7,8-tetrahydropteroyl)-L-ornithine : This novel folic acid analogue was an effective inhibitor of folylpolyglutamate synthetase and retarded the formation of polyglutamates in HCT-8 cells (Singh et al., 1992).
Reduced Derivatives of 11-deazahomofolic acid : These compounds were evaluated as inhibitors of glycinamide ribonucleotide formyltransferase, showing varied levels of inhibition and moderate inhibition of the growth of certain bacteria and cancer cells (Nair et al., 1989).
7-Oxo Substituted Analogues : These analogues of 5-DATHF and DDATHF were tested against leukemia cells but were found to be inactive, suggesting the presence of the carbonyl group in position C7 might be responsible for this lack of activity (Borrell et al., 2001).
Other Relevant Studies
Conformational Analysis : A study focusing on the conformational analysis of tetrahydropteroic acid and tetrahydro-L-folic acid provides insights into the structural properties of these compounds (Furrer et al., 1978).
Rotationally Restricted Analogues : Investigation into analogues of 5-deazapteroyl-L-glutamate and its derivatives revealed insights into the enzyme substrate interaction and the influence of rotational restriction of the side chain (Rosowsky et al., 1999).
Propriétés
Numéro CAS |
111113-75-8 |
|---|---|
Nom du produit |
5,6,7,8-Tetrahydro-8-deazahomofolic acid |
Formule moléculaire |
C21H26N6O6 |
Poids moléculaire |
458.5 g/mol |
Nom IUPAC |
(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[3,2-d]pyrimidin-6-yl]ethylamino]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C21H26N6O6/c22-21-26-14-6-5-13(24-17(14)19(31)27-21)9-10-23-12-3-1-11(2-4-12)18(30)25-15(20(32)33)7-8-16(28)29/h1-4,13,15,23-24H,5-10H2,(H,25,30)(H,28,29)(H,32,33)(H3,22,26,27,31)/t13-,15+/m1/s1 |
Clé InChI |
KWOGIKPULGQYDN-HIFRSBDPSA-N |
SMILES isomérique |
C1CC2=C(C(=O)N=C(N2)N)N[C@H]1CCNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES |
C1CC2=C(C(=O)NC(=N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
SMILES canonique |
C1CC2=C(C(=O)N=C(N2)N)NC1CCNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
5,6,7,8-Tetrahydro-8-deazahomofolic acid; 5,6,7,8-Tdfa; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



